Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate
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Overview
Description
Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate is an organosilicon compound with the molecular formula C7H16O4SSi. This compound contains a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. The presence of the sulfonate group adds to its unique chemical properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate typically involves the reaction of a sulfonate precursor with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl group, yielding the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Substitution Reactions: The major products depend on the substituent introduced.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate involves the interaction of its functional groups with target molecules. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of other functional groups in a molecule. The sulfonate group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Another trimethylsilylating agent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Commonly used for the protection of functional groups in organic synthesis.
Uniqueness
Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate is unique due to the presence of both the trimethylsilyl and sulfonate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both protection and reactivity .
Properties
CAS No. |
72458-51-6 |
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Molecular Formula |
C7H16O4SSi |
Molecular Weight |
224.35 g/mol |
IUPAC Name |
trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate |
InChI |
InChI=1S/C7H16O4SSi/c1-7(2,6-8)12(9,10)11-13(3,4)5/h6H,1-5H3 |
InChI Key |
VPGIVXKZDBNNLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)S(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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